molecular formula C17H17NO2 B2891987 (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 514822-45-8

(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B2891987
CAS No.: 514822-45-8
M. Wt: 267.328
InChI Key: LASQNFCJWSWFMF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Derivatives

  • The synthesis of new 1,2,3,4-tetrahydroquinoline derivatives through a domino reaction of aromatic amines and cyclic enol ethers, catalyzed by indium chloride in water, highlights the compound's potential in creating structurally diverse molecules. These derivatives exhibit cis selectivity, with implications for further chemical modifications and applications in medicinal chemistry (Zhang & Li, 2002).

  • A base-promoted annulation of 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts, yielding methylene cyclopropane fused dihydroquinolines, demonstrates the versatility of this compound in engaging in complex reactions to produce pharmacologically relevant structures (Lu, Zhang, & Miao, 2020).

Pharmacological Implications

  • The exploration of the compound in the synthesis of 2,4-dihydroxyquinoline derived disazo dyes and their biological activities, including DNA protection, antimicrobial, and anticancer activities, suggests its role in developing new therapeutic agents. Some derivatives show promising results in Gram-positive bacterial inhibition and cytotoxicity against cancer cell lines, indicating potential pharmaceutical applications (Şener et al., 2018).

Chemical Transformation and Catalysis

  • The catalytic transformation of bio-derived furans to valuable ketoacids and diketones using water-soluble ruthenium catalysts, with this compound playing a role in the reaction mechanisms, showcases its utility in sustainable chemistry and the production of bio-based chemicals. This research presents a method for converting furfural, 5-HMF, and 5-MF to levulinic acid and various diketones under moderate conditions, emphasizing the compound's applicability in green chemistry and bio-refinery processes (Gupta et al., 2015).

Properties

IUPAC Name

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13-8-9-15(20-13)10-11-17(19)18-12-4-6-14-5-2-3-7-16(14)18/h2-3,5,7-11H,4,6,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQNFCJWSWFMF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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